2-Amino-5-bromo-4-fluorobenzaldehyde

Description

Significance of Polyfunctionalized Aromatic Aldehydes in Contemporary Organic Synthesis

Aromatic aldehydes are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of materials, including pharmaceuticals, agrochemicals, fragrances, and dyes. nih.govnih.gov Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide range of chemical transformations such as nucleophilic addition, condensation, and oxidation reactions. nih.gov

When an aromatic aldehyde is "polyfunctionalized," meaning it contains multiple different functional groups, its synthetic utility is greatly enhanced. These additional groups can modulate the reactivity of the aldehyde, direct the regioselectivity of subsequent reactions, and serve as handles for further chemical modifications. The presence of amine and halogen substituents, for example, opens avenues for cross-coupling reactions, diazotization, and the formation of heterocyclic structures. However, accessing highly substituted and complex aromatic aldehydes can be challenging, often requiring multi-step syntheses or advanced catalytic methods to overcome the limitations of classical electrophilic aromatic substitution. nih.gov The development of these complex building blocks is crucial for expanding the chemical space available to medicinal and materials chemists.

Overview of the Molecular Architecture and Strategic Chemical Features of 2-Amino-5-bromo-4-fluorobenzaldehyde

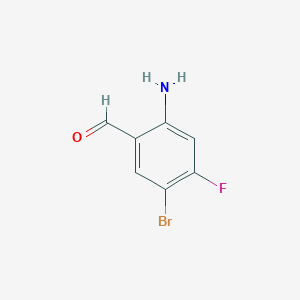

The molecular structure of this compound is a carefully orchestrated arrangement of functional groups on a benzene (B151609) ring, each contributing to its unique chemical profile. The compound's utility is derived from the interplay of its four key components: an aldehyde, an amino group, a bromine atom, and a fluorine atom.

Aldehyde Group (-CHO): As the primary reactive site for many transformations, the aldehyde group is a versatile handle for building molecular complexity. It can be converted into alcohols, carboxylic acids, imines, and alkenes, and can participate in numerous carbon-carbon bond-forming reactions. nih.gov

Amino Group (-NH2): The presence of an amino group ortho to the aldehyde can influence its electronic properties and participate in intramolecular reactions to form heterocyclic systems like quinolines. It is also a key functional group for forming amides and can be a directing group in further aromatic substitutions.

Bromine Atom (-Br): Located para to the amino group, the bromine atom is a significant feature. It serves as an excellent leaving group in nucleophilic aromatic substitution and is a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at this position. chemimpex.com

Fluorine Atom (-F): Positioned meta to the amino group, the fluorine atom significantly alters the electronic properties of the aromatic ring due to its high electronegativity. In medicinal chemistry, the incorporation of fluorine is a common strategy to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. researchgate.net

This specific substitution pattern—with activating (amino) and deactivating (halogens, aldehyde) groups—creates a molecule with distinct regiochemical and reactive properties, making it a valuable and strategic intermediate.

| Property | Value | Source |

|---|---|---|

| CAS Number | 315188-30-8 | chemshuttle.comsigmaaldrich.comcymitquimica.com |

| Molecular Formula | C7H5BrFNO | chemshuttle.com |

| Molecular Weight | 218.02 g/mol | cymitquimica.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | chemshuttle.comsigmaaldrich.com |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, and in a dark place. | sigmaaldrich.com |

Research Trajectories and Scholarly Significance of the Compound

While specific, in-depth research articles focusing solely on this compound are limited, its scholarly significance is evident from its role as a key building block in synthetic chemistry, particularly in the creation of biologically active compounds. evitachem.com Its availability from chemical suppliers indicates its use as a starting material or intermediate in more complex syntheses. chemshuttle.comsigmaaldrich.comcymitquimica.com

The research trajectory for this compound is primarily as a precursor in medicinal chemistry. Halogenated aromatic aldehydes are crucial intermediates for synthesizing fluorinated drugs and other therapeutic agents. google.comnbinno.com For example, structurally related compounds like 2-bromo-4-fluorobenzaldehyde (B1271550) are used in the synthesis of Aldehyde Dehydrogenase (ALDH) inhibitors, which are being investigated as potential cancer therapeutics. whiterose.ac.uk The unique combination of functional groups in this compound makes it a prime candidate for similar applications, where the amino group can be used to build heterocyclic scaffolds and the halogen sites can be modified to fine-tune the biological activity of the final molecule. Therefore, the compound's importance lies not in its own end-use, but in the potential it unlocks for the discovery and development of novel, high-value molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCCEQPONQYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies

Retrosynthetic Dissections of 2-Amino-5-bromo-4-fluorobenzaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

A primary disconnection can be made at the carbon-bromine bond, suggesting a late-stage bromination of a precursor like 2-amino-4-fluorobenzaldehyde. Another strategic disconnection involves the formyl group (CHO), which can be introduced via formylation of a substituted aniline (B41778) derivative. A third approach could involve the construction of the aromatic ring itself, although this is generally less common for such structures.

Based on the retrosynthetic disconnections, key synthons and their corresponding real-world synthetic equivalents can be identified. These synthons represent idealized fragments that may not exist as stable species but can be generated in situ or replaced by stable reagents that perform the same chemical transformation.

| Synthon | Description | Synthetic Equivalent | Reaction Type |

| Br⁺ | Bromonium ion | N-Bromosuccinimide (NBS), Br₂ | Electrophilic Aromatic Substitution |

| ⁻CHO | Acyl anion | Not commonly used | - |

| ⁺CHO | Acyl cation | N,N-Dimethylformamide (DMF) with POCl₃ (Vilsmeier-Haack) or quenching an aryllithium with DMF | Formylation |

| C₆H₂(NH₂)(F)(Br)⁻ | Aryl anion | 2-Amino-5-bromo-4-fluorophenyl lithium | Nucleophilic attack on an electrophile |

| C₆H₃(F)(CHO)⁺ | Aryl cation with activating amino group | 2-Amino-4-fluorobenzaldehyde | Electrophilic Aromatic Substitution |

The arrangement of substituents on the target molecule presents a significant synthetic challenge due to competing directing effects in electrophilic aromatic substitution reactions.

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

Fluorine Atom (-F): A weakly deactivating, ortho-, para-directing group.

Aldehyde Group (-CHO): A moderately deactivating, meta-directing group.

Bromine Atom (-Br): A weakly deactivating, ortho-, para-directing group.

In a potential precursor such as 2-amino-4-fluorobenzaldehyde, the desired point of bromination is the C-5 position. This position is ortho to the deactivating aldehyde group, meta to the strongly activating amino group, and meta to the fluorine atom. A standard electrophilic bromination on this substrate would likely be unselective, with bromination potentially occurring at the C-3 or C-5 position, heavily influenced by the powerful amino director. Therefore, a more sophisticated, regiocontrolled strategy is required.

Multistep Synthetic Routes from Readily Available Precursors

Given the challenges of direct substitution, multistep routes starting from simpler fluorinated anilines or benzaldehydes offer a more controlled approach.

The key transformation in the synthesis is the regioselective introduction of the bromine atom. This can be approached through classical electrophilic substitution or through more modern, directed metalation techniques.

This approach would likely begin with a precursor where the directing groups favor substitution at the desired position or where other reactive positions are blocked. A plausible, though potentially low-yielding, route could involve the direct bromination of 2-amino-4-fluorobenzaldehyde.

The powerful ortho-, para-directing influence of the amino group is the dominant factor. In this case, the position para to the amino group (C-5) is a viable target for electrophilic attack. The reaction would require mild brominating agents to avoid oxidation of the aldehyde or aniline functionalities. nih.gov

Hypothetical Electrophilic Bromination:

| Starting Material | Reagent | Solvent | Conditions | Potential Product(s) |

| 2-Amino-4-fluorobenzaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to room temp | This compound and 2-Amino-3-bromo-4-fluorobenzaldehyde |

| 2-Amino-4-fluorobenzaldehyde | Br₂ | Acetic Acid | Room Temperature | Mixture of brominated isomers and potential oxidation byproducts |

The formation of isomeric byproducts is a significant drawback of this method, necessitating difficult purification steps.

Directed Ortho-Metalation (DoM) is a superior strategy for achieving high regioselectivity in the synthesis of polysubstituted aromatics. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton. The resulting aryllithium species can then be trapped with an electrophile. baranlab.org

A robust synthetic route to this compound can be designed using a DoM strategy starting from 4-fluoroaniline (B128567).

Protection of the Amino Group: The amino group of 4-fluoroaniline is first protected with a group that can also function as an effective DMG. The pivaloyl group (-Piv) is an excellent choice due to its steric bulk and strong coordinating ability.

First Directed Ortho-Metalation and Bromination: The N-pivaloyl group directs lithiation to the C-2 position. Quenching this aryllithium intermediate with an electrophilic bromine source installs the bromine atom ortho to the protected amine.

Second Directed Ortho-Metalation and Formylation: The N-pivaloyl group, being a more powerful DMG than the bromine atom, directs a second lithiation to the other ortho position (C-6). Trapping this new aryllithium species with N,N-dimethylformamide (DMF) introduces the formyl group.

Deprotection: Acidic hydrolysis removes the pivaloyl protecting group to reveal the final product.

Proposed Directed Ortho-Metalation (DoM) Route:

| Step | Starting Material | Reagents | Product | Purpose |

| 1. Protection | 4-Fluoroaniline | Pivaloyl chloride, Pyridine | N-(4-fluorophenyl)pivalamide | Install a Directed Metalation Group (DMG) |

| 2. Bromination | N-(4-fluorophenyl)pivalamide | 1. s-BuLi, TMEDA, THF, -78 °C2. C₂Br₂Cl₄ | N-(2-bromo-4-fluorophenyl)pivalamide | Regioselective bromination via DoM |

| 3. Formylation | N-(2-bromo-4-fluorophenyl)pivalamide | 1. s-BuLi, TMEDA, THF, -78 °C2. DMF | 2-(pivalamido)-5-bromo-4-fluorobenzaldehyde | Regioselective formylation via DoM |

| 4. Deprotection | 2-(pivalamido)-5-bromo-4-fluorobenzaldehyde | Aqueous HCl, Heat | This compound | Unveil the final amino group |

This DoM-based approach provides excellent control over the placement of each substituent, overcoming the challenges posed by competing directing effects in classical electrophilic substitution reactions and representing the most advanced and efficient strategy for the preparation of this compound.

Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring is a pivotal step in the synthesis of this compound. Synthetic strategies generally begin with a pre-fluorinated scaffold rather than introducing the fluorine atom at a late stage, due to the specific and often harsh conditions required for fluorination. Methodologies for aromatic fluorination can be broadly categorized as nucleophilic or electrophilic. tcichemicals.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org For a precursor to the target molecule, such as a substituted aniline or phenol, direct fluorination can be achieved using N-F reagents. wikipedia.orgalfa-chemistry.com Reagents like Selectfluor (F-TEDA-BF4) are widely used due to their relative stability, safety, and high reactivity. wikipedia.orgnih.gov For instance, a 2-amino-5-bromo-benzenoid precursor could be subjected to electrophilic fluorination, where the directing effects of the existing substituents would guide the regioselectivity of the fluorine addition. Palladium-catalyzed C-H fluorination using transient directing groups has also emerged as a modern technique for the ortho-fluorination of benzaldehydes, employing F+ reagents. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This method is effective for aromatic rings bearing strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). A fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. alfa-chemistry.com A plausible route to the target compound could involve a precursor like 2-nitro-5-bromo-4-chlorobenzaldehyde, where the nitro group activates the ring for nucleophilic attack by fluoride. The nitro group can subsequently be reduced to the desired amino group.

Common fluorinating agents and their characteristics are summarized in the table below.

| Reagent Class | Example Reagent | Type | Key Characteristics |

| N-F Reagents | Selectfluor | Electrophilic | Stable, solid, highly reactive, widely used for various substrates. wikipedia.orgnih.gov |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Effective and stable crystalline solid. wikipedia.org |

| Inorganic Fluorides | Potassium Fluoride (KF) | Nucleophilic | Cost-effective, often used with phase-transfer catalysts (e.g., crown ethers). alfa-chemistry.comthermofisher.com |

| HF Complexes | Olah's Reagent (HF/Pyridine) | Nucleophilic | Highly reactive, but corrosive and requires careful handling. alfa-chemistry.com |

Introduction and Interconversion of the Aldehyde Functional Group

The formyl group (-CHO) is a key reactive handle on the target molecule. Its introduction is typically achieved either by oxidation of a corresponding benzyl (B1604629) alcohol or by partial reduction of a carboxylic acid derivative.

The oxidation of a primary benzyl alcohol to an aldehyde is a fundamental transformation in organic synthesis. For a substrate like 2-amino-5-bromo-4-fluorobenzyl alcohol, the challenge lies in achieving selective oxidation of the alcohol without affecting the electron-rich amino group.

A variety of oxidizing agents can be employed. Stoichiometric reagents like manganese dioxide (MnO₂) are effective for this transformation and are known to oxidize benzyl alcohols with high selectivity. chemicalbook.com For example, the oxidation of (2-bromo-5-fluoro-phenyl)methanol to 2-bromo-5-fluorobenzaldehyde (B45324) has been reported with a 92% yield using MnO₂ in dichloromethane (B109758). chemicalbook.com

More modern, catalytic methods are preferred from a green chemistry perspective. A highly efficient and chemoselective aerobic oxidation of substituted 2-aminobenzyl alcohols has been developed using a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. nih.gov This method uses molecular oxygen from the air as the terminal oxidant, with water as the only byproduct, making it an environmentally benign process. nih.gov

The table below presents data on the oxidation of various substituted benzyl alcohols relevant to the synthesis of the target compound.

| Substrate | Reagent/Catalyst System | Solvent | Yield (%) | Reference |

| (2-bromo-5-fluoro-phenyl)methanol | MnO₂ | Dichloromethane | 92 | chemicalbook.com |

| 2-aminobenzyl alcohol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | Acetonitrile | 98 | nih.gov |

| (2-amino-5-bromophenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | Acetonitrile | 94 | nih.gov |

| (2-amino-5-chlorophenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | Acetonitrile | 95 | nih.gov |

An alternative route to the aldehyde functionality is the partial reduction of a carboxylic acid or its derivatives, such as esters or nitriles. Direct reduction of a carboxylic acid to an aldehyde is challenging as most hydride reagents will reduce it completely to the primary alcohol.

A common strategy involves a two-step sequence: first, the reduction of the carboxylic acid (e.g., 2-amino-5-bromobenzoic acid) to the corresponding benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by re-oxidation to the aldehyde as described previously. orgsyn.org

For a more direct conversion, esters or nitriles can be partially reduced to aldehydes using sterically hindered hydride reagents at low temperatures. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comorganic-synthesis.comchemistrysteps.com The reaction is typically performed at -78 °C to prevent over-reduction to the alcohol. masterorganicchemistry.comorganic-synthesis.com The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde only upon aqueous workup. chemistrysteps.comyoutube.com

A synthetic plan could therefore involve the esterification of 2-amino-5-bromo-4-fluorobenzoic acid, followed by a controlled reduction of the resulting ester with DIBAL-H to yield this compound. Similarly, a 2-amino-5-bromo-4-fluorobenzonitrile precursor could be reduced to the target aldehyde. chemistrysteps.com

| Precursor | Reagent | Key Conditions | Product |

| Ester | DIBAL-H | 1 equivalent, -78 °C, then aqueous workup | Aldehyde |

| Nitrile | DIBAL-H | Low temperature, then hydrolysis | Aldehyde |

| Carboxylic Acid | 1. LiAlH₄ 2. Oxidizing Agent (e.g., MnO₂) | 1. Reduction 2. Oxidation | Aldehyde |

Installation and Manipulation of the Amino Functional Group

The introduction of the amino group ortho to the aldehyde is a critical and often challenging step. The reactivity of both functional groups necessitates careful planning, often involving protecting groups.

One powerful strategy for introducing substituents at a specific position is Directed ortho-Metalation (DoM) . harvard.edudiva-portal.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

For benzaldehyde (B42025) precursors, the aldehyde group itself is not a good DMG and is reactive toward organolithiums. Therefore, it must be protected or converted into a transient directing group. harvard.edu A common method involves converting the aldehyde into an acetal (B89532), which is stable to lithiation conditions. A more elegant approach involves the in situ reaction of the aldehyde with a lithium amide (e.g., lithium N-cyclohexyl-N-isopropylamide) to form a bulky α-amino alkoxide intermediate. This intermediate acts as a powerful DMG, directing lithiation to the ortho position. The subsequent reaction with an aminating electrophile, such as an N-alkoxyamine or an azide (B81097), followed by hydrolysis, installs the amino group and regenerates the aldehyde.

A general patented method for producing 2-amino-substituted benzaldehydes involves:

Protection: The formyl group of a starting benzaldehyde is protected as an acetal.

Lithiation: The 2-position is deprotonated using an organolithium reagent.

Azidation & Amination: The resulting aryllithium is reacted with an azide source (e.g., tosyl azide) to form an aryl azide, which is then reduced (e.g., by hydrogenation or with a phosphine) to the amine.

Deprotection: The acetal is hydrolyzed to reveal the aldehyde, yielding the final 2-aminobenzaldehyde product.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. rjpn.org

The catalytic aerobic oxidation of benzyl alcohols using the Cu/TEMPO system, as mentioned earlier, is a prime example of a green chemistry approach, replacing stoichiometric heavy metal oxidants with a catalyst and air. nih.govlakeland.edu Other green strategies include using water as a solvent, employing solvent-free reaction conditions, or utilizing microwave irradiation to reduce reaction times and energy input. rjpn.orgmdpi.commisericordia.edu

Transition Metal-Catalyzed Coupling Reactions in Synthetic Route Development

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate, and it represents a powerful method for installing the amino group in the target molecule. wikipedia.org

A plausible synthetic route could involve the coupling of a 2,5-dibromo-4-fluorobenzaldehyde precursor with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) under palladium catalysis. beilstein-journals.org This reaction typically employs a palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine ligand (e.g., X-Phos, BINAP) that facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orgbeilstein-journals.org This method offers broad functional group tolerance and generally provides high yields for the synthesis of aryl amines. wikipedia.org

More advanced strategies involve the direct C-H amination of an aromatic ring, which avoids the need for a pre-installed halide leaving group. ibs.re.kribs.re.krresearchgate.net These reactions, often catalyzed by rhodium, iridium, or palladium, can install an amino group directly onto a C-H bond, offering a more atom-economical route. For example, a 5-bromo-4-fluorobenzaldehyde precursor could potentially undergo directed C-H amination at the 2-position, guided by a transient directing group.

| Reaction Name | Catalyst/Ligand | Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | Aryl Bromide + Amine | C(aryl)-N |

| C-H Amination | Rh(III) or Ir(III) catalyst | Arene (C-H) + Amine Source | C(aryl)-N |

Chemoenzymatic or Biocatalytic Transformations

The application of enzymatic and biocatalytic systems offers a green and highly selective alternative to traditional chemical synthesis for halogenated aromatic compounds. Halogenating enzymes, in particular, can introduce halogen substituents with remarkable selectivity under ambient conditions using non-hazardous reagents researchgate.net.

Metabolically stable anaerobic bacteria have been utilized to study the transformation of various halogenated aromatic aldehydes. nih.gov These biocatalytic systems can induce both oxidation of the aldehyde group to a carboxylic acid and its partial reduction to a hydroxymethyl group, with yields for the latter ranging from 3% to 30% nih.gov. In some cases, complete reduction to a methyl group has been observed nih.gov. These transformations highlight the potential for microbial systems to modify halogenated benzaldehydes. The development of engineered enzymes, such as ketoreductases and halogenases, further expands the toolkit for creating complex molecules with high stereoselectivity, which is a cornerstone of modern pharmaceutical synthesis researchgate.netnih.gov.

Key Biotransformation Reactions on Halogenated Aromatic Aldehydes

| Transformation Type | Product | Typical Yield | Reference |

|---|---|---|---|

| Oxidation | Carboxylic Acid | Principal Metabolite | nih.gov |

| Partial Reduction | Hydroxymethyl Group | 3% - 30% | nih.gov |

| Complete Reduction | Methyl Group | Limited Extent | nih.gov |

Solvent-Free or Aqueous Medium Reactions

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of volatile organic solvents are highly desirable. Reactions in aqueous media or under solvent-free conditions represent significant advancements in this area.

Aqueous dimethylamine has proven to be an efficient reagent for converting various benzal halides into their corresponding benzaldehydes, with reactions often completed within an hour organic-chemistry.org. This method provides a novel and economical approach to obtaining pure substituted benzaldehydes organic-chemistry.org. Furthermore, ultrasound-promoted synthesis can be effectively carried out in aqueous systems. For instance, a one-pot, three-component condensation to produce 2′-aminobenzothiazolomethylnaphthols was successfully performed in water under ultrasound irradiation, offering advantages like simple work-up, short reaction times, and high yields researchgate.net. The synthesis of 1,4-dihydropyridine nucleoside analogues has been achieved with very high yields (86–96%) under solvent-free conditions using microwave irradiation, demonstrating the viability of this approach for complex molecules nih.gov.

Microwave-Assisted and Ultrasonic-Promoted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, improve yields, and enhance the efficiency of organic syntheses.

Ultrasonic-Promoted Synthesis: Sonochemistry has been successfully applied to nucleophilic aromatic substitutions on compounds like 4-fluorobenzaldehyde (B137897) researchgate.net. The use of ultrasound provides a powerful tool for promoting reactions, often leading to higher yields in shorter time frames compared to conventional methods nih.govorgchemres.org. Research has shown that ultrasound can significantly improve the yield of multi-component reactions conducted in aqueous media researchgate.net.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering substantial reductions in reaction time from hours to minutes and often leading to higher product yields beilstein-journals.orgnih.gov. For example, a microwave-assisted protocol for synthesizing pyrazolo[1,5-a]pyrimidines reduced the reaction time to just 2 minutes while achieving yields of 85–97% nih.gov. This technology is highly effective for various heterocyclic syntheses and has been shown to be scalable, supporting its use in larger-scale production nih.govbeilstein-journals.org.

Comparison of Conventional vs. Energy-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 24 hours | 13% | beilstein-journals.org |

| Microwave-Assisted | 15 minutes | 81-94% | beilstein-journals.org |

| Silent Conditions | - | 78-95% | orgchemres.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purity of synthetic intermediates and the final product is paramount. Effective purification is achieved through a combination of chromatographic and crystallization techniques tailored to the specific properties of the compound.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the purification of halogenated aromatic compounds. Silica (B1680970) gel column chromatography is a standard and effective method for purifying compounds such as 2-amino-5-bromobenzaldehyde orgsyn.org. The crude product is typically dissolved in a minimum amount of a strong solvent like chloroform (B151607), loaded onto a silica gel column, and eluted with a less polar solvent system, such as a mixture of ethyl acetate and hexanes orgsyn.org. The separation is monitored by thin-layer chromatography (TLC) to identify and combine the product-containing fractions orgsyn.org.

For more challenging separations of halogenated aromatic isomers, High-Performance Liquid Chromatography (HPLC) is employed. The choice of column is critical; Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) columns can be effective due to the different pi-pi interactions with halogenated compounds chromforum.org. The separation of halogenated benzenes can also be achieved by leveraging halogen–π interactions with carbon-based column materials in normal-phase liquid chromatography rsc.org.

Typical Parameters for Chromatographic Purification

| Technique | Stationary Phase | Eluent/Mobile Phase | Application Example | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (230-400 mesh) | 10% Ethyl Acetate in Hexanes | Purification of 2-Amino-5-bromobenzaldehyde | orgsyn.org |

| HPLC | PFP or Phe-Hex Column | Acetonitrile/Water/TFA | Separation of related halogenated aromatics | chromforum.org |

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for obtaining highly pure solid compounds by separating them from impurities remaining in the mother liquor mt.com. The selection of an appropriate solvent or solvent system is the most critical step in this process mt.comualberta.ca. An ideal single solvent will dissolve the compound sparingly at room temperature but readily at its boiling point ualberta.ca.

For compounds like substituted benzaldehydes, a two-solvent system is often effective. A common procedure involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate) and then slowly adding a second "anti-solvent" in which the compound is poorly soluble (e.g., hexanes) until the solution becomes cloudy or precipitation begins orgsyn.orgualberta.ca. The solution is then allowed to cool slowly to facilitate the formation of well-defined, pure crystals, which are subsequently collected by vacuum filtration orgsyn.orgualberta.ca. For some substituted benzaldehydes, a hexane/water mixture has been successfully used for crystallization nih.gov.

General Recrystallization Procedure

Solvent Selection: Identify a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold mt.comualberta.ca.

Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent ualberta.ca.

Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution.

Crystallization: Allow the clear solution to cool slowly and undisturbed to promote the growth of large, pure crystals mt.com.

Isolation: Collect the purified crystals by vacuum filtration ualberta.ca.

Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of 2-Amino-5-bromo-4-fluorobenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's architecture can be assembled. Due to the unavailability of published experimental spectra, the following data is based on validated computational prediction models.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the amine protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons will present as distinct signals. The proton at the C6 position (adjacent to the bromine atom) is expected to be a doublet due to coupling with the fluorine atom. The proton at the C3 position (adjacent to the aldehyde group) will likely appear as a doublet as well, with its chemical shift influenced by the neighboring amino and aldehyde groups. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.85 | Singlet |

| Ar-H (C6) | ~7.80 | Doublet (d) |

| Ar-H (C3) | ~6.80 | Doublet (d) |

| NH₂ | ~5.0 (broad) | Singlet (s) |

Note: Predicted values are for a standard solvent like CDCl₃ and can vary based on experimental conditions.

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show seven distinct signals, one for each carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield, typically in the range of 190-195 ppm. The aromatic carbons will have chemical shifts between 100 and 160 ppm. The carbon atom attached to the fluorine (C4) will show a large coupling constant (¹JCF), resulting in a doublet. The carbon attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect. The carbon attached to the amino group (C2) will be shielded relative to the other aromatic carbons.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C4-F | ~158 (d, ¹JCF ≈ 250 Hz) |

| C2-NH₂ | ~150 |

| C6 | ~130 |

| C1 | ~120 |

| C3 | ~118 (d, ²JCF ≈ 20 Hz) |

| C5-Br | ~105 |

Note: Predicted values are for a standard solvent like CDCl₃ and can vary based on experimental conditions.

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons. The precise chemical shift would be dependent on the solvent and the reference standard used.

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the aromatic ring, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C3-H3 and C6-H6 pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. It could be used to confirm through-space interactions between the aldehyde proton and the proton on C6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak would be the C=O stretch of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine group would be visible as two sharp bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-F and C-Br stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | ~3450, ~3350 |

| C-H Stretch (Aromatic) | ~3080 |

| C=O Stretch (Aldehyde) | ~1690 |

| C=C Stretch (Aromatic) | ~1600, ~1480 |

| C-N Stretch | ~1300 |

| C-F Stretch | ~1250 |

| C-Br Stretch | ~650 |

Note: These are predicted values and can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₅BrFNO.

The mass spectrum would show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Expected fragmentation patterns would include the loss of the formyl group (-CHO), the bromine atom (-Br), and potentially the amino group (-NH₂). The analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of the molecular formula, providing a high degree of confidence in the identity of the compound.

For this compound (C₇H₅BrFNO), the theoretical monoisotopic mass can be calculated based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The expected exact mass for the protonated molecule [M+H]⁺ would be determined and compared against the experimentally measured value. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the elemental composition. While experimental data for this specific compound is not publicly available, the predicted collision cross section (CCS) values for a related compound, 2-amino-5-bromo-4-fluoro-benzoic acid, have been calculated for various adducts, indicating the type of data HRMS provides. uni.lu

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₅BrFNO | [M] | 216.9593 |

| C₇H₅BrFNO | [M+H]⁺ | 217.9671 |

Note: The values in this table are calculated based on the exact isotopic masses and are presented for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. It is particularly useful for assessing the purity of a substance and identifying any volatile impurities that may be present from the synthesis or degradation processes. nih.gov

In the analysis of this compound, a sample would be vaporized and introduced into a gas chromatograph. The separation of components is achieved based on their differential partitioning between a stationary phase in a capillary column and a mobile gaseous phase. rsc.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern provides structural information that aids in the definitive identification of the main compound and any impurities. sigmaaldrich.comnih.gov For instance, a sensitive GC method was developed for the separation of bromofluorobenzaldehyde isomers, highlighting the capability of this technique to resolve closely related structures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. ajrconline.org It separates components in a liquid mobile phase based on their interactions with a solid stationary phase in a column. This technique is well-suited for analyzing the purity of this compound and detecting any non-volatile impurities or degradation products.

A solution of the compound is injected into the LC system, and the separated components are then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions from the eluting analytes without significant fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts. ajrconline.org This allows for the determination of the molecular weights of the parent compound and any non-volatile impurities. Commercial suppliers of related compounds often provide LC-MS data as part of their quality control. bldpharm.combldpharm.combldpharm.com

Table 2: Hypothetical LC-MS Analysis Data

| Retention Time (min) | Detected m/z | Proposed Identity |

|---|---|---|

| 5.8 | 217.97 | [this compound + H]⁺ |

| 4.2 | 202.96 | [Impurity A + H]⁺ |

Note: This table presents hypothetical data to illustrate the output of an LC-MS analysis.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.gov This allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not available, the analysis of a closely related compound, 2-bromo-5-fluorobenzaldehyde (B45324), offers significant insights into the expected solid-state structure. nih.govresearchgate.net

The crystal structure of 2-bromo-5-fluorobenzaldehyde reveals that the benzaldehyde (B42025) oxygen atom is trans to the 2-bromo substituent. nih.govresearchgate.net This conformation is predicted to be the lower energy conformer. It is highly probable that this compound would adopt a similar planar conformation due to the electronic and steric influences of the substituents on the benzene (B151609) ring. X-ray analysis would provide precise measurements of the C-C, C-H, C-N, C-Br, C-F, and C=O bond lengths and the angles between these bonds. These parameters are crucial for understanding the geometry and electronic distribution within the molecule.

Table 3: Representative Bond Parameters from a Related Structure (2-Bromo-5-fluorobenzaldehyde)

| Parameter | Value |

|---|---|

| O1—C1—C2—C3 Torsional Angle | 174.3 (2)° |

| C-Br Bond Length | (Not specified in abstract) |

Source: Data derived from the crystallographic study of 2-bromo-5-fluorobenzaldehyde. nih.govresearchgate.net

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are expected to play a significant role in its supramolecular assembly.

Hydrogen Bonding: The presence of the amino (-NH₂) group and the aldehyde (-CHO) group allows for the formation of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. These interactions are expected to be a dominant force in the crystal packing. nih.govmdpi.com

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of the aldehyde group or the nitrogen of the amino group of a neighboring molecule. nih.govnsf.govresearchgate.net In the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br···F interactions are observed. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.org The resulting spectrum provides information about the electronic structure and extent of conjugation in a molecule. uzh.ch

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. tanta.edu.eglibretexts.org The benzaldehyde group is a chromophore (a light-absorbing group), and its conjugation with the benzene ring gives rise to strong π → π* transitions. The amino (-NH₂), bromo (-Br), and fluoro (-F) substituents act as auxochromes, groups that modify the absorption characteristics of the chromophore.

The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the aldehyde group can undergo n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. tanta.edu.eg The presence of the electron-donating amino group and the halogens will influence the energy of the molecular orbitals, likely causing a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. The exact λmax values and molar absorptivity (ε) would be determined experimentally by recording the spectrum of a dilute solution of the compound. rsc.org

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π (aromatic ring, C=O) to π* | Shorter wavelength (UV) |

Note: This table provides a qualitative prediction of the electronic transitions.

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assurance

Chromatographic techniques are central to the analysis of organic compounds, enabling the separation, identification, and quantification of components within a mixture. For a molecule like this compound, which may be part of a complex reaction matrix containing starting materials, intermediates, by-products, and the final product, the resolving power of chromatography is essential. The progress of its synthesis can be meticulously tracked, and the purity of the isolated product can be definitively established.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of pharmaceutical intermediates. Its application to this compound allows for the effective separation of this target compound from structurally similar impurities.

Reaction Monitoring: In the synthesis of this compound, HPLC can be employed to monitor the consumption of reactants and the formation of the product in near real-time. By taking aliquots from the reaction mixture at various time points, a chemist can assess the reaction's progression. For instance, in a synthetic route starting from a precursor like 1-bromo-4-fluoro-2-nitrobenzene, the appearance of the peak corresponding to this compound and the disappearance of the starting material's peak can be quantitatively followed. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. The use of HPLC to monitor the synthesis of a related compound, 2-amino-3,5-dibromobenzaldehyde, has been documented in patent literature, underscoring the utility of this technique for this class of molecules. acs.org

Purity Assurance: Following synthesis and purification, HPLC is the standard method for determining the purity of the final this compound product. A high-purity reference standard is used to develop a method that can separate the main compound from any potential process-related impurities or degradation products. The area of the peak corresponding to this compound, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity. A typical reverse-phase HPLC method would utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. chromforum.orgbme.hu The presence of the amino group can sometimes lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support; this can often be mitigated by using an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid, which protonates the amine and improves peak shape.

A representative, though hypothetical, HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. measurlabs.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures.

Enhanced Reaction Monitoring and Purity Assurance: For a compound like this compound, the advantages of UPLC are particularly pronounced. The increased speed of analysis allows for more rapid feedback during reaction optimization studies, enabling a higher throughput of experiments. A complete chromatogram can often be obtained in a fraction of the time required for an HPLC run, without sacrificing, and often improving, the quality of the separation. measurlabs.com This is especially beneficial for monitoring fast-reacting systems or for high-throughput screening of reaction conditions.

The superior resolving power of UPLC can reveal the presence of minor impurities that might co-elute with the main peak or other components in an HPLC separation. This is critical for ensuring the high purity required for pharmaceutical applications, where even trace impurities can have significant implications. The increased sensitivity of UPLC also allows for the detection and quantification of impurities at much lower levels. When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for the identification of unknown impurities by providing accurate mass data. measurlabs.com

The fundamental principles of separation in UPLC are the same as in HPLC, but the operational parameters are adjusted to leverage the benefits of the smaller particle size columns.

| Parameter | Condition |

|---|---|

| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 85% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are central to modern chemical research, enabling the prediction of molecular properties with high accuracy. birmingham.ac.uk For 2-Amino-5-bromo-4-fluorobenzaldehyde, these methods can elucidate the influence of its substituents on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. aip.org For this compound, a DFT approach, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in a theoretical analysis. researchgate.netnih.gov

The primary output of this calculation is the optimized molecular geometry—the lowest energy arrangement of the atoms. This provides precise predictions of bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the steric and electronic effects of the amino, bromo, fluoro, and aldehyde groups on the benzene (B151609) ring. Further analysis of the DFT results can yield a wealth of electronic properties. nih.gov

| Calculated Parameter | Description |

| Optimized Geometry | The lowest energy 3D arrangement of atoms, providing bond lengths and angles. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks, used to characterize molecular bonds. |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy to assess molecular stability. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its specific charge distribution. |

This interactive table outlines the typical data generated from DFT calculations for a molecule like this compound.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. physics.gov.az Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) provide a higher level of theory than standard DFT for calculating energies. nih.govnih.gov

For this compound, these high-accuracy methods would be employed to refine the energy calculations obtained from DFT. They are particularly important for studying non-covalent interactions, such as potential intramolecular hydrogen bonds or halogen bonds, which can significantly influence the molecule's preferred conformation and reactivity. nih.govnih.gov While computationally more expensive, ab initio calculations serve as a benchmark for confirming the accuracy of less demanding methods like DFT. physics.gov.az

Conformational Landscape Analysis and Molecular Dynamics Simulations

The single bonds in this compound, particularly the C-C bond to the aldehyde group and the C-N bond of the amino group, allow for rotational freedom. This creates a conformational landscape of different spatial arrangements (conformers) with varying energies. A thorough computational analysis involves mapping this landscape to identify the most stable conformers.

Molecular Dynamics (MD) simulations can be used to explore this landscape dynamically. nih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, using forces derived from a molecular mechanics force field. nih.govfau.eu For this compound, an MD simulation would reveal how the molecule behaves at a given temperature, showing vibrations, rotations, and conformational transitions. nih.gov This provides insight into the molecule's flexibility and the accessibility of different conformations, which can be crucial for its interactions with other molecules. rsc.org

Electronic Structure Characterization

The arrangement of electrons within a molecule dictates its chemical behavior. For this compound, characterizing the electronic structure helps in understanding its reactivity, stability, and optical properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. ku.edu.np The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nist.gov

For this compound, the distribution and energies of these orbitals would be determined using DFT. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. aip.orgumich.edu A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net The analysis would likely show the HOMO localized more on the electron-rich amino group and benzene ring, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. rsc.org

| Orbital/Parameter | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

This interactive table describes the significance of frontier molecular orbitals in the analysis of this compound.

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. dtic.mil This visualization is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.net

In an MEP map of this compound, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack. These would be expected around the oxygen atom of the aldehyde group and potentially the nitrogen atom. nih.govresearchgate.net Regions of positive potential (typically blue) are electron-poor and susceptible to nucleophilic attack, expected near the hydrogen atoms of the amino group and the aldehyde group. researchgate.net The halogen atoms, bromine and fluorine, can exhibit complex behavior, sometimes showing regions of positive potential known as a σ-hole, which can participate in halogen bonding. mdpi.com The MEP surface provides a comprehensive picture of the charge distribution and is fundamental to predicting intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the prediction of spectroscopic parameters. These calculations allow for the elucidation of spectral features and provide a basis for the interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a powerful technique for structure verification and analysis. For this compound, theoretical chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

The geometry of the molecule is first optimized to its lowest energy conformation. Following optimization, the NMR shielding tensors are computed. The chemical shifts are then determined by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

The expected chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating amino group (-NH₂) and the electron-withdrawing bromine (-Br), fluorine (-F), and aldehyde (-CHO) groups will have distinct effects on the shielding of the aromatic protons and carbons. For instance, the aromatic proton ortho to the amino group is expected to be shielded and appear at a lower chemical shift, while the proton ortho to the aldehyde group will be deshielded and resonate at a higher chemical shift. The ¹⁹F NMR chemical shift is also highly sensitive to the electronic structure of the molecule.

A hypothetical table of predicted NMR chemical shifts for this compound, based on computational studies of similar substituted benzaldehydes, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| H (aldehyde) | 9.8 - 10.2 |

| H (aromatic) | 6.5 - 8.0 |

| C (aldehyde) | 190 - 195 |

| C (aromatic) | 110 - 160 |

| C-NH₂ | 145 - 155 |

| C-Br | 100 - 110 |

| C-F | 155 - 165 (d, JC-F) |

| N (amino) | 40 - 60 |

| F | -110 to -130 |

Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions.

Using DFT calculations, the harmonic vibrational frequencies of this compound can be predicted. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often require scaling to correct for anharmonicity and the approximations inherent in the computational method.

Key vibrational modes for this molecule would include:

N-H stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching of the aldehyde and aromatic ring, appearing around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

C=O stretching of the aldehyde, a strong band usually found between 1680 and 1710 cm⁻¹.

C-C stretching within the aromatic ring, in the 1400-1600 cm⁻¹ range.

C-F and C-Br stretching , which are expected at lower frequencies.

A table of predicted significant vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3450 |

| N-H symmetric stretch | ~3350 |

| C-H (aromatic) stretch | ~3080 |

| C-H (aldehyde) stretch | ~2850 |

| C=O stretch | ~1695 |

| C=C (aromatic) stretch | ~1600, ~1570, ~1480 |

| C-N stretch | ~1320 |

| C-F stretch | ~1250 |

| C-Br stretch | ~650 |

Note: These are estimated values and are typically scaled to match experimental data.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies can elucidate the pathways of reactions it may undergo, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.

For example, the mechanism of a Knoevenagel condensation with a methylene-active compound can be modeled. mdpi.com This would involve calculating the potential energy surface for the reaction, identifying the transition state for the initial nucleophilic attack on the aldehyde carbon, and the subsequent dehydration step. The calculated activation barriers provide insight into the reaction kinetics.

Similarly, the study of nucleophilic aromatic substitution of the fluorine or bromine atoms can be explored. mdpi.com By calculating the energies of the Meisenheimer complex intermediates and the corresponding transition states, the feasibility and regioselectivity of such reactions can be predicted. mdpi.com

Intermolecular Interaction Analysis in the Solid State and Solution Phase

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. Computational methods can be used to analyze these interactions in detail.

In the solid state, the crystal packing of this compound would likely be influenced by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.gov The amino group can act as a hydrogen bond donor, while the aldehyde oxygen and the fluorine atom can act as acceptors. The bromine atom can participate in halogen bonding, a directional interaction with other electronegative atoms. nih.govresearchgate.net Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts. nih.gov

In the solution phase, the interactions between this compound and solvent molecules can be studied using molecular dynamics simulations. nih.gov These simulations can reveal information about the solvation shell around the molecule and the preferential binding sites for solvent molecules. The nature and strength of these solute-solvent interactions can influence the molecule's solubility and reactivity.

Applications As a Versatile Building Block in Academic Synthesis

Role in Materials Science and Supramolecular Chemistry

Building Blocks for Functional Organic Materials

The development of novel organic materials with specific electronic and photophysical properties is a major focus of modern chemistry. Halogenated aromatic compounds are often employed as key components in the synthesis of conjugated polymers and organic semiconductors. While direct studies on 2-Amino-5-bromo-4-fluorobenzaldehyde in this context are not widely published, the reactivity of its functional groups suggests its potential as a monomer for polymerization reactions. For instance, the aldehyde group can undergo condensation reactions, while the amino group can be transformed into other functionalities suitable for polymerization. The presence of bromine offers a handle for Suzuki, Stille, or other cross-coupling reactions to extend the conjugated system.

The fluorine substituent can enhance the electron-accepting properties of the molecule, which is a desirable feature for n-type organic semiconductors. Furthermore, the combination of hydrogen-bonding capabilities (from the amino group) and potential halogen bonding (from the bromine atom) could influence the solid-state packing of materials derived from this building block, thereby affecting their charge transport properties.

Components for Molecular Recognition and Self-Assembly Studies

Supramolecular chemistry relies on non-covalent interactions to construct well-defined molecular architectures. The functional groups on this compound make it an interesting candidate for studies in molecular recognition and self-assembly. The amino and aldehyde groups can participate in hydrogen bonding, a key interaction in directing the assembly of molecules.

Research on related systems has shown that a combination of hydrogen and halogen bonds can be used to control the formation of extended solid-state networks. nih.gov For example, aminopyrimidine and carboxylic acid moieties are known to form robust hydrogen-bonded synthons. nih.gov By analogy, the amino group of this compound could interact with carboxylic acids or other hydrogen-bond acceptors. Simultaneously, the bromine atom could engage in halogen bonding with suitable acceptor atoms like nitrogen or oxygen, providing an additional level of control over the supramolecular architecture. nih.gov These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional structures.

Interactive Table: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction | Interacting Partner Example |

| Amino Group | Hydrogen Bond Donor | Carboxylic Acid, Pyridine |

| Aldehyde Group | Hydrogen Bond Acceptor | Amide, Alcohol |

| Bromine Atom | Halogen Bond Donor | Pyridine, Carbonyl Oxygen |

| Fluorine Atom | Weak Hydrogen Bond Acceptor | N-H, O-H |

Precursors for Fluorescent Probes and Dyes (Excluding biosensor application details)

Fluorescent dyes are indispensable tools in various scientific disciplines. The synthesis of novel fluorophores with tailored photophysical properties is an ongoing area of research. Halogenated benzaldehydes are common starting materials for the construction of complex heterocyclic systems that often form the core of fluorescent dyes. orgsyn.org

The amino group of this compound can act as an electron-donating group, which is a common feature in many push-pull fluorophores. Condensation of the aldehyde group with active methylene (B1212753) compounds or other nucleophiles can lead to the formation of extended π-conjugated systems, a prerequisite for fluorescence. The bromine atom can be used to introduce further structural diversity via cross-coupling reactions, allowing for the fine-tuning of the absorption and emission wavelengths. For instance, Suzuki and Sonogashira reactions on brominated fluorescein (B123965) derivatives have been successfully performed to create new dyes. nih.gov

While specific fluorescent dyes derived directly from this compound are not extensively documented in the literature, the general principles of fluorophore design suggest its utility in this area. The synthesis of a novel fluorescent probe, 2-methylbenzo[b] orgsyn.orgbldpharm.comphenanthrolin-7(12H)-one (m-BPO), highlights the use of substituted aromatic precursors in creating new dyes. nih.gov

Interactive Table: Potential Fluorescent Dye Scaffolds from this compound

| Reaction Type | Reactant Example | Resulting Scaffold Type |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl-substituted benzene (B151609) |

| Wittig Reaction | Phosphonium Ylide | Stilbene derivative |

| Friedländer Annulation | 2-Aminoaryl ketone | Quinoline derivative |

| Suzuki Coupling | Arylboronic acid | Biphenyl derivative |

Applications in Agrochemical Research and Development as a Synthetic Intermediate

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity. researchgate.net this compound serves as a valuable intermediate in the synthesis of new agrochemicals due to its trifunctional nature.

The aldehyde group can be readily converted into other functional groups, such as alcohols, oximes, or imines, which can then be further elaborated. The amino group can be acylated, alkylated, or diazotized to introduce a variety of substituents. The bromine atom provides a site for the introduction of other aryl or alkyl groups via cross-coupling reactions, a common strategy in the synthesis of complex agrochemical molecules.

While specific examples of commercial agrochemicals derived from this compound are not publicly disclosed, the general importance of fluorinated and brominated benzaldehydes as intermediates is well-recognized in the patent literature. For instance, various substituted benzaldehydes are used in the synthesis of insecticides, herbicides, and fungicides. The synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) and its use as an intermediate in the preparation of compounds with potential biological activity has been described. guidechem.comchemicalbook.com

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. The functional groups of 2-Amino-5-bromo-4-fluorobenzaldehyde—the aldehyde and the amine—present prime targets for asymmetric transformations to create chiral derivatives.

Future research will likely concentrate on several key strategies:

Organocatalysis: Bifunctional organocatalysts, which might incorporate a (thio)urea and a tertiary amine group within a chiral structure, could be employed to direct stereoselective reactions. nih.gov For instance, the amino group of a derivative could be part of a catalyst that guides the enantioselective addition of a nucleophile to the aldehyde.

Chiral Metal Complexes: The amino group can act as a ligand for transition metals. The formation of chiral Ni(II) complexes, for example, has proven to be a powerful method for the stereoselective synthesis of non-canonical amino acids. nih.gov This strategy could be adapted to produce chiral amino acid derivatives starting from this compound.

Enzyme-Mediated Synthesis: Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. Enzymes could be used for the asymmetric reduction of the aldehyde to a chiral alcohol or in reductive amination processes to form chiral secondary amines.

Chiral Auxiliaries: Attaching a chiral auxiliary to the amino group can direct subsequent reactions, such as additions to the aldehyde, to proceed with high diastereoselectivity. The auxiliary can then be removed to yield the enantiomerically enriched product. This approach is a robust method for producing enantiopure α-CF3-α-amino acids and can be applied to other fluorinated compounds. mdpi.com

| Strategy | Description | Potential Application to this compound | Key Benefit |

|---|---|---|---|

| Bifunctional Organocatalysis | Uses small, chiral organic molecules with multiple functional groups to catalyze reactions enantioselectively. nih.gov | Asymmetric aldol (B89426) or Mannich reactions involving the aldehyde group, guided by a catalyst interacting with the amine. | Metal-free, avoiding potential contamination of the final product. |

| Chiral Boron Lewis Acids | Catalyzes reactions like the Pictet-Spengler cyclization by activating substrates within a chiral environment. rsc.org | Reaction of the aldehyde with the amine of another molecule to form chiral heterocyclic structures. | High enantioselectivity for specific cyclization reactions. |

| Transition Metal Catalysis | Employs chiral ligands bound to a metal center (e.g., Ni, Pd, Rh) to control stereochemistry. nih.govnumberanalytics.com | Asymmetric hydrogenation of the aldehyde or C-C bond-forming reactions on the aromatic ring. | Broad scope of applicable reactions and high turnover numbers. |

| Chiral Auxiliary Methods | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. mdpi.com | Attachment of a chiral auxiliary to the amino group to direct nucleophilic addition to the aldehyde. | Reliable and often provides high diastereoselectivity. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling rapid and accurate prediction of reaction outcomes. rjptonline.org These computational tools can significantly reduce the experimental burden required to develop and optimize chemical processes. digitellinc.comnih.gov

For this compound, AI and ML can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the yield and selectivity of new transformations. eurekalert.orgchemeurope.com This would allow researchers to computationally screen various reaction conditions (e.g., catalysts, solvents, temperatures) for the derivatization of the title compound before entering the lab. ntu.edu.sg

Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to complex target molecules starting from simple precursors. engineering.org.cn Such tools could identify this compound as a key starting material for a desired pharmaceutical or material and suggest the most efficient pathway.

Process Optimization: Bayesian optimization and other ML algorithms can efficiently explore a multidimensional reaction space to find the optimal conditions for a given transformation with a minimal number of experiments. This could be applied to maximize the yield of the synthesis of this compound itself or its subsequent reactions.